![molecular formula C9H24NO9P B15183572 2-[Bis(2-hydroxyethyl)amino]ethanol;2,3-dihydroxypropyl dihydrogen phosphate CAS No. 100656-59-5](/img/structure/B15183572.png)

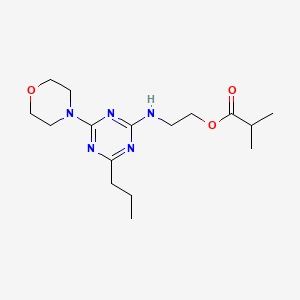

2-[Bis(2-hydroxyethyl)amino]ethanol;2,3-dihydroxypropyl dihydrogen phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Monoethanolamine, diethanolamine, and triethanolamine are part of the ethanolamine family, which combines the properties of amines and alcohols. These compounds are widely used in various industrial applications due to their unique chemical properties. They are mildly alkaline and react with acids to form salts or soaps, and as alcohols, they are hygroscopic and can be esterified .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Monoethanolamine, diethanolamine, and triethanolamine are typically synthesized through the reaction of ethylene oxide with ammonia. The reaction conditions, such as temperature and pressure, as well as the stoichiometry of the reactants, can be adjusted to control the ratio of the products .

Industrial Production Methods

In industrial settings, the production of these ethanolamines involves a continuous process where ammonia reacts with ethylene oxide in a pressurized reactive distillation column. The energy supply to the reboiler and the ammonia content in the feed stream are controlled to achieve the desired product ratio .

Análisis De Reacciones Químicas

Types of Reactions

Ethanolamines undergo various chemical reactions, including:

Oxidation: Ethanolamines can be oxidized to form corresponding aldehydes or acids.

Reduction: They can be reduced to form primary amines.

Substitution: Ethanolamines react with acids to form salts or soaps.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include salts, soaps, aldehydes, and primary amines .

Aplicaciones Científicas De Investigación

Ethanolamines have a broad spectrum of applications in scientific research and industry:

Chemistry: Used as intermediates in the synthesis of various chemicals.

Biology: Play a role in the synthesis of phospholipids, which are essential components of cell membranes.

Medicine: Used in the formulation of pharmaceuticals and as emulsifying agents in creams and lotions.

Industry: Employed in gas sweetening, metalworking, textile processing, and as corrosion inhibitors

Mecanismo De Acción

Ethanolamines exert their effects through their ability to act as both amines and alcohols. As amines, they are mildly alkaline and can neutralize acids, forming salts or soaps. As alcohols, they are hygroscopic and can form esters. These properties allow them to interact with various molecular targets and pathways, such as the synthesis of phospholipids in biological systems .

Comparación Con Compuestos Similares

Similar Compounds

- N-Methylethanolamine

- Dimethylethanolamine

- Diethylethanolamine

- N,N-Diisopropylaminoethanol

- Methyl diethanolamine

Uniqueness

Ethanolamines are unique due to their dual functionality as both amines and alcohols. This allows them to participate in a wide range of chemical reactions and makes them versatile in various applications .

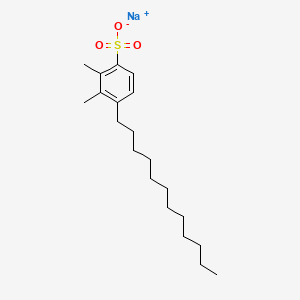

Propiedades

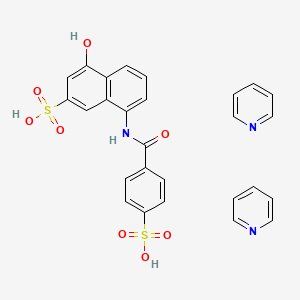

Número CAS |

100656-59-5 |

|---|---|

Fórmula molecular |

C9H24NO9P |

Peso molecular |

321.26 g/mol |

Nombre IUPAC |

2-[bis(2-hydroxyethyl)amino]ethanol;2,3-dihydroxypropyl dihydrogen phosphate |

InChI |

InChI=1S/C6H15NO3.C3H9O6P/c8-4-1-7(2-5-9)3-6-10;4-1-3(5)2-9-10(6,7)8/h8-10H,1-6H2;3-5H,1-2H2,(H2,6,7,8) |

Clave InChI |

ZKPQTUZPFZOELF-UHFFFAOYSA-N |

SMILES canónico |

C(CO)N(CCO)CCO.C(C(COP(=O)(O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.